molecular formula C15H24BrNO B14588669 3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-52-6

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide

Katalognummer: B14588669
CAS-Nummer: 61321-52-6
Molekulargewicht: 314.26 g/mol
InChI-Schlüssel: WLUQTTONWOBNBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide is a complex organic compound that features a cyclopentyl ring, a phenol group, and a methylamino propyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentyl phenol with 3-chloropropylamine, followed by methylation of the resulting amine. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the methylamino propyl side chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[1-[3-(Dimethylamino)propyl]cyclopentyl]phenol
  • 3-[1-[3-(Ethylamino)propyl]cyclopentyl]phenol
  • 3-[1-[3-(Propylamino)propyl]cyclopentyl]phenol

Uniqueness

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the phenol group allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

61321-52-6

Molekularformel

C15H24BrNO

Molekulargewicht

314.26 g/mol

IUPAC-Name

3-[1-[3-(methylamino)propyl]cyclopentyl]phenol;hydrobromide

InChI

InChI=1S/C15H23NO.BrH/c1-16-11-5-10-15(8-2-3-9-15)13-6-4-7-14(17)12-13;/h4,6-7,12,16-17H,2-3,5,8-11H2,1H3;1H

InChI-Schlüssel

WLUQTTONWOBNBD-UHFFFAOYSA-N

Kanonische SMILES

CNCCCC1(CCCC1)C2=CC(=CC=C2)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.